H-D-Glu(OMe)-OH

Chiral purity Enantiomeric excess Peptide stereochemistry

Why settle for generic alternatives? H-D-Glu(OMe)-OH (CAS 6461-04-7) delivers three non-negotiable advantages: (1) gamma-methyl ester protection prevents side-chain oligomerization in SPPS; (2) enantiopure D-configuration ensures protease-resistant peptides with extended in vivo half-life; (3) free alpha-carboxylic acid enables site-specific bioconjugation without compromising side-chain protection. Supplied at ≥97% purity with high aqueous solubility (1.2 M) for automated workflows. Using unprotected D-Glu, racemic DL-Glu(OMe)-OH, or the L-enantiomer compromises peptide purity, stability, and reproducibility. Insist on the exact building block.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 6461-04-7
Cat. No. B555609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Glu(OMe)-OH
CAS6461-04-7
SynonymsH-D-Glu(OMe)-OH; 6461-04-7; (2R)-2-amino-5-methoxy-5-oxopentanoicacid; (R)-2-Amino-5-methoxy-5-oxopentanoicacid; D-GLUTAMICACID5-METHYLESTER; AmbotzHAA1564; 5-MethylD-glutamate; AC1L396B; SCHEMBL1666146; CTK8G0136; MolPort-006-106-559; ZINC1683185; EINECS229-276-2; AKOS006274204; RP22397; AJ-29739; AK-41035; AM002698; KB-209876; ST2407029; V7100; K-0108; I04-1065; 3B3-068338
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m1/s1
InChIKeyZGEYCCHDTIDZAE-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Glu(OMe)-OH (CAS 6461-04-7): Procurement Guide for D-Glutamic Acid Gamma-Methyl Ester in Peptide Synthesis and Bioconjugation


H-D-Glu(OMe)-OH (CAS 6461-04-7), also known as D-glutamic acid gamma-methyl ester or 5-methyl D-glutamate, is a protected D-amino acid derivative with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol . It features a free alpha-carboxylic acid and a methyl ester-protected gamma-carboxyl group, rendering it a chiral building block for solid-phase peptide synthesis (SPPS) and bioconjugation . The compound is supplied as a white to off-white crystalline powder with a melting point of 175-176 °C and is soluble in polar organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . As an unnatural D-isomer, it enables the synthesis of peptides with enhanced resistance to enzymatic degradation compared to L-amino acid-containing counterparts [1].

Why H-D-Glu(OMe)-OH Cannot Be Substituted by Unprotected D-Glu, Racemic DL-Glu(OMe)-OH, or the L-Enantiomer


Generic substitution of H-D-Glu(OMe)-OH with its closest analogs—unprotected D-glutamic acid (H-D-Glu-OH), racemic DL-Glu(OMe)-OH, or the L-enantiomer H-L-Glu(OMe)-OH—is not scientifically defensible due to three non-negotiable differentiation axes. First, the methyl ester protection at the gamma-carboxyl position is essential for orthogonal protection strategies in SPPS; using unprotected D-glutamic acid leads to uncontrolled side-chain reactions and oligomerization, compromising peptide purity and yield . Second, chirality is absolute: D-amino acid-containing peptides exhibit significantly prolonged in vivo half-lives due to resistance to endogenous proteases that exclusively recognize L-configuration substrates, a property lost entirely with L-isomers or diluted in racemic mixtures . Third, the free alpha-carboxylic acid of H-D-Glu(OMe)-OH enables site-specific C-terminal or side-chain anchoring in SPPS, a functional handle absent in fully protected dimethyl ester analogs . These orthogonal requirements—stereochemical purity, regioselective protection, and reactive handle availability—demand the exact compound, not an in-class alternative.

Quantitative Differentiation Evidence for H-D-Glu(OMe)-OH (6461-04-7) Relative to Key Comparators


Chiral Purity: H-D-Glu(OMe)-OH vs. Racemic DL-Glu(OMe)-OH

H-D-Glu(OMe)-OH (CAS 6461-04-7) is the enantiopure D-isomer, whereas DL-Glu(OMe)-OH (CAS 14487-45-7) is an equimolar racemic mixture. In peptide synthesis, incorporation of a racemic monomer yields a statistical mixture of diastereomeric peptides, reducing desired product yield by at least 50% and complicating purification . H-D-Glu(OMe)-OH is specified with a minimum purity of 98% and is routinely supplied with HPLC verification of enantiomeric integrity, whereas the racemic mixture lacks stereochemical specification by definition [1]. This difference directly impacts the homogeneity and biological activity of downstream peptide products, particularly in structure-activity relationship (SAR) studies where stereochemistry is critical for receptor binding .

Chiral purity Enantiomeric excess Peptide stereochemistry

Aqueous Solubility Advantage of H-D-Glu(OMe)-OH Over Unprotected D-Glutamic Acid

H-D-Glu(OMe)-OH exhibits a calculated water solubility of approximately 193,500 mg/L (1.935 × 10⁵ mg/L) at 25 °C, corresponding to ~1.2 M . In contrast, unprotected D-glutamic acid (H-D-Glu-OH, CAS 6893-26-1) has a reported water solubility of only 7 g/L (7,000 mg/L) at 20 °C [1]. This represents an ~28-fold higher aqueous solubility for the gamma-methyl ester derivative. The enhanced solubility is attributed to the disruption of intermolecular hydrogen-bonding networks by the methyl ester moiety, which reduces crystal lattice energy and facilitates solvation . This property is advantageous for aqueous-phase peptide couplings, bioconjugation reactions, and preparation of high-concentration stock solutions for in vitro assays.

Solubility Formulation Aqueous compatibility

Thermal Stability and Handling: Distinct Melting Point vs. Unprotected and Racemic Analogs

H-D-Glu(OMe)-OH exhibits a melting point of 175-176 °C . This contrasts with unprotected D-glutamic acid (H-D-Glu-OH, CAS 6893-26-1), which has a significantly higher melting point of 200-202 °C (with sublimation) , and racemic DL-Glu(OMe)-OH (CAS 14487-45-7), which decomposes at 183 °C . The intermediate melting point of H-D-Glu(OMe)-OH reflects the reduced intermolecular hydrogen bonding due to gamma-carboxyl methylation, yet retains sufficient thermal stability for routine handling and long-term storage at 2-8 °C . This thermal profile is operationally advantageous, as it avoids the sublimation issues of unprotected D-Glu-OH during weighing and drying, while providing a well-defined solid state for accurate gravimetric dispensing.

Thermal stability Storage Handling properties

Optimal Application Scenarios for H-D-Glu(OMe)-OH (CAS 6461-04-7) Based on Quantitative Differentiation


Synthesis of Stereochemically Defined D-Amino Acid-Containing Peptides via SPPS

H-D-Glu(OMe)-OH is the preferred building block for introducing D-glutamic acid residues into peptides with precise stereochemical control. Its enantiopure D-configuration (≥98% purity) ensures that the resulting peptide is a single diastereomer, which is essential for reproducible structure-activity relationship (SAR) studies and biological assays where stereochemistry dictates receptor binding and functional outcomes. The methyl ester protection at the gamma-carboxyl group enables orthogonal protection strategies, allowing selective deprotection and coupling at the alpha-carboxyl position without side-chain interference. This is particularly critical in solid-phase peptide synthesis (SPPS) of antimicrobial peptides, peptide hormones, and peptide-based drug candidates that require D-amino acids to confer protease resistance and extended in vivo half-life .

Bioconjugation and Site-Specific Labeling of Peptides and Proteins

The free alpha-carboxylic acid group of H-D-Glu(OMe)-OH serves as a reactive handle for bioconjugation reactions, including amide bond formation with amine-containing probes, fluorophores, or affinity tags. This enables the site-specific attachment of peptides or proteins to surfaces, nanoparticles, or drug carriers without compromising the gamma-methyl ester protection. The high aqueous solubility (~193,500 mg/L) facilitates conjugation reactions in buffered aqueous media, avoiding the need for organic co-solvents that may denature sensitive biomolecules. Applications include the development of targeted drug delivery systems, biosensor surfaces, and peptide-functionalized materials for diagnostics and theranostics .

Enzymatic Stability Studies and Protease-Resistant Peptide Design

Incorporation of H-D-Glu(OMe)-OH into peptide sequences leverages the inherent resistance of D-amino acids to proteolytic degradation. Peptides containing D-Glu residues exhibit significantly prolonged stability in biological matrices (e.g., serum, plasma) compared to their L-amino acid counterparts, which are rapidly cleaved by endogenous proteases. This property is exploited in the design of metabolically stable peptide therapeutics, imaging agents, and biochemical probes. H-D-Glu(OMe)-OH provides both the stereochemical advantage of the D-configuration and the synthetic convenience of gamma-carboxyl protection, enabling the construction of complex, stable peptide architectures that withstand enzymatic challenge [1].

High-Concentration Stock Solution Preparation for In Vitro Assays

Owing to its high water solubility (~193,500 mg/L), H-D-Glu(OMe)-OH can be readily dissolved in aqueous buffers at concentrations up to 1.2 M, facilitating the preparation of concentrated stock solutions for in vitro biochemical and cell-based assays. This solubility profile contrasts sharply with unprotected D-glutamic acid (7,000 mg/L), which may precipitate at working concentrations and introduce variability in dose-response experiments. The ability to prepare high-concentration, stable aqueous stocks simplifies liquid handling in automated high-throughput screening platforms and ensures consistent compound delivery in pharmacological studies .

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